molecular formula C19H16FN3O2 B2505215 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide CAS No. 922640-08-2

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide

Cat. No.: B2505215
CAS No.: 922640-08-2
M. Wt: 337.354
InChI Key: JYFZFXDWIWOWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and a benzamide moiety

Preparation Methods

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide typically involves several steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the pyridazine ring and the phenyl ring.

Industrial production methods for this compound would likely involve optimization of these reactions to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide can be compared with other pyridazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-2-25-18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFZFXDWIWOWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.